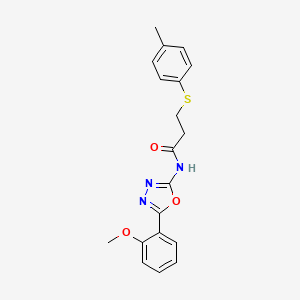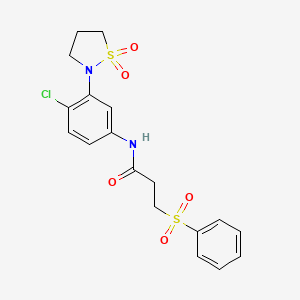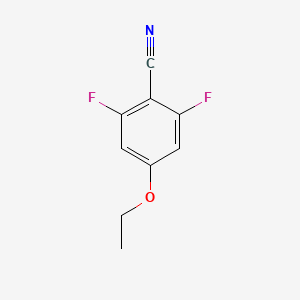![molecular formula C17H20ClN5O B3000153 2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide CAS No. 1436027-78-9](/img/structure/B3000153.png)
2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide, also known as JNJ-40411813, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential treatment for several diseases, including cancer, inflammation, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Research on Dipeptidyl Peptidase IV Inhibitors
The compound is related to research on dipeptidyl peptidase IV (DPP IV) inhibitors, which are a significant focus in the treatment of type 2 diabetes mellitus (T2DM). DPP IV inhibitors, such as those derived from pyridines and pyrimidines, have been patented for their potential in enhancing insulin secretion by preventing the degradation of incretin molecules. The research aims to find the perfect inhibitor that specifically targets GLP-1 and GIP degradation without affecting other substrates or interacting with other proteins (Mendieta, Tarragó, & Giralt, 2011).
Development of N-heterocycles via Sulfinimines
Research on the synthesis of N-heterocycles, including pyrrolidines, piperidines, and azetidines, has identified the chemical compound as a potential intermediate. The use of tert-butanesulfinamide in asymmetric synthesis via sulfinimines has been explored for creating structurally diverse compounds that hold therapeutic value, including those related to natural products (Philip, Radhika, Saranya, & Anilkumar, 2020).
Antitumor Activity of Imidazole Derivatives
The compound has been linked to the study of imidazole derivatives and their antitumor activities. This includes a review of various imidazole derivatives that have shown potential in preclinical testing for antitumor drugs, highlighting the importance of these structures in developing new therapeutic agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds
Research has been conducted on the synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts. These scaffolds are crucial precursors for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This research covers synthetic pathways and the use of various catalysts to develop substituted derivatives, showcasing the versatility of the compound in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Exploration of Central Nervous System (CNS) Acting Drugs
The compound's relevance extends to the exploration of functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity. Research has identified heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen as significant contributors to CNS effects, ranging from depression to euphoria and convulsion. This underscores the potential of the compound in developing new CNS drugs (Saganuwan, 2017).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
The compound is synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines . The substituents significantly impact the course and efficiency of the reaction
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical processes, including dna synthesis and signal transduction .
Result of Action
The biological activity of pyrimidine derivatives can range from antimicrobial to antiproliferative effects, depending on the specific compound and its targets .
Propiedades
IUPAC Name |
2-chloro-N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-11-9-16(21-12(2)20-11)23-7-4-14(5-8-23)22-17(24)13-3-6-19-15(18)10-13/h3,6,9-10,14H,4-5,7-8H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHJQSGYBUINIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

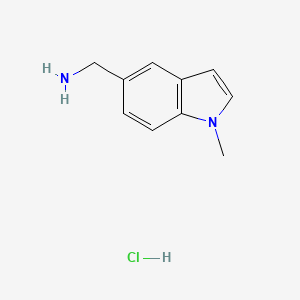
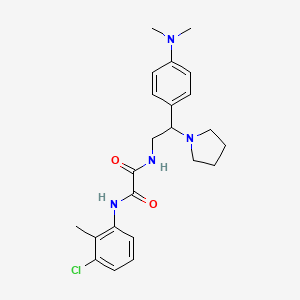
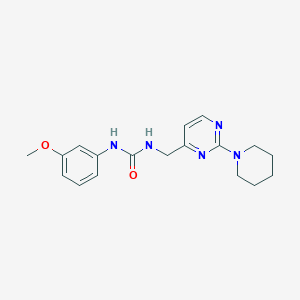
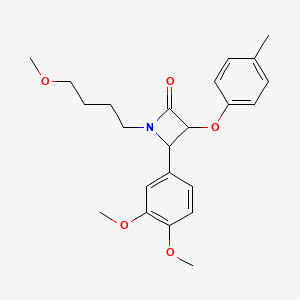
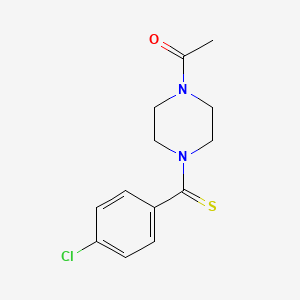
![2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B3000079.png)
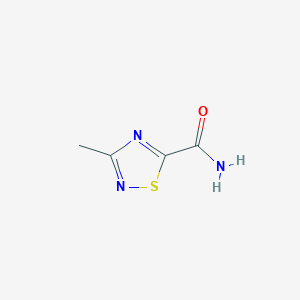
![5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3000081.png)
![6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid](/img/structure/B3000082.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide](/img/structure/B3000084.png)
